3-Hydroxymethyl-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazine ring with hydroxymethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications to introduce the hydroxymethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyridazine ring or the substituents.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyridazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(hydroxymethyl)-2-methylpyridazin-3-one
- 6-(hydroxymethyl)-4,5-dihydropyridazin-3-one
- 2-methyl-4,5-dihydropyridazin-3-one
Uniqueness
6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one is unique due to the presence of both hydroxymethyl and methyl groups on the pyridazine ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(10)3-2-5(4-9)7-8/h9H,2-4H2,1H3 |
InChI Key |
GJYVLKOWZDCQHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.